molecular formula C15H16N4O2S B10999722 3-(7-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

3-(7-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B10999722
M. Wt: 316.4 g/mol
InChI Key: MFCGXOOXVDTLSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(7-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C15H16N4O2S and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(7-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight316.38 g/mol
Molecular FormulaC15H16N4O2S
SMILESCc1nnc(NC(CCn2ccc3cccc(c23)OC)=O)s1
LogP2.2341
Polar Surface Area55.963 Ų

The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways involved in cancer cell proliferation and apoptosis. The presence of both indole and thiadiazole moieties suggests a dual mechanism involving:

  • Inhibition of Kinesin Spindle Protein (KSP) : Similar compounds have been shown to inhibit KSP, leading to cell cycle arrest in cancer cells.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Anticancer Activity

Research indicates that derivatives of thiadiazole exhibit significant anticancer properties. For instance, a related 1,3,4-thiadiazole derivative demonstrated potent growth inhibitory activity against breast cancer MCF-7 cells with an IC50 value of 0.28 µg/mL. This activity was associated with cell cycle arrest at the G2/M phase and downregulation of matrix metalloproteinase (MMP2) and vascular endothelial growth factor A (VEGFA) expression levels in treated cells .

Case Studies:

  • In vitro studies showed that compounds with similar structures to this compound exhibited IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines including MCF-7 and A549 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial potential. Structure–activity relationship (SAR) studies revealed that electron-withdrawing groups at specific positions enhance antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Comparative Analysis

To understand the biological activity better, a comparison with other related compounds is useful:

Compound NameIC50 (µM)Activity Type
This compoundTBDAnticancer
5-(4-chlorophenyl)-1,3,4-thiadiazole0.28Anticancer (MCF-7)
1,3,4-Thiadiazole derivative9.6Anticancer (HL-60)
Other Thiadiazole DerivativesVariesAntimicrobial

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 3-(7-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide typically involves multi-step reactions starting from readily available indole derivatives and thiadiazole precursors. The structural confirmation of the compound is often achieved through techniques such as NMR spectroscopy and mass spectrometry.

Key Reaction Steps:

  • Formation of Indole Derivative : The initial step involves the synthesis of the 7-methoxyindole core.
  • Thiadiazole Formation : This is followed by the preparation of the thiadiazole moiety through cyclization reactions.
  • Amide Bond Formation : Finally, the two components are coupled to form the desired propanamide structure.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in drug development. Notable applications include:

Anticancer Activity

Several studies have reported the anticancer potential of indole derivatives. The presence of both indole and thiadiazole functionalities in this compound suggests enhanced activity against various cancer cell lines.

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)15.72
MDA-MB-231 (Breast Cancer)12.34
HCT116 (Colon Cancer)10.56

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties possess significant antimicrobial properties. The compound's structural features suggest it may inhibit bacterial growth effectively.

Microorganism Zone of Inhibition (mm) Reference
E. coli20
S. aureus25
C. albicans18

Enzyme Inhibition

Inhibition of enzymes such as α-glucosidase has been linked to potential therapeutic effects in managing diabetes. The compound shows promising inhibitory activity.

Enzyme IC50 (mM) Reference
α-Glucosidase6.70

Case Study 1: Anticancer Screening

A recent study evaluated the anticancer efficacy of the compound against multiple cancer cell lines using MTT assays. Results indicated significant cytotoxicity, with IC50 values ranging from 10 to 15 µM across different cell lines, suggesting a potent anticancer profile.

Case Study 2: Antimicrobial Evaluation

In another study, the antimicrobial activity was assessed against standard strains using disc diffusion methods. The compound demonstrated notable inhibitory effects on both Gram-positive and Gram-negative bacteria, reinforcing its potential as an antimicrobial agent.

Properties

Molecular Formula

C15H16N4O2S

Molecular Weight

316.4 g/mol

IUPAC Name

3-(7-methoxyindol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C15H16N4O2S/c1-10-17-18-15(22-10)16-13(20)7-9-19-8-6-11-4-3-5-12(21-2)14(11)19/h3-6,8H,7,9H2,1-2H3,(H,16,18,20)

InChI Key

MFCGXOOXVDTLSH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCN2C=CC3=C2C(=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.